molecular formula C12H25N3O2 B6258651 tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate CAS No. 1227245-63-7

tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate

Cat. No. B6258651
CAS RN: 1227245-63-7
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate (TBDAA) is an organic compound that is used in a variety of scientific research applications. It is a tertiary amine, which means that it contains three alkyl substituents attached to a nitrogen atom. It is a colorless, odourless, and crystalline solid that is soluble in water and organic solvents. TBDAA has been studied extensively in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate has a wide range of applications in scientific research. It has been used as a substrate for enzymes, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used as a ligand in metal-catalyzed reactions, as a fluorescent probe in biochemical assays, and as a fluorescent dye in microscopy.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is not well understood. It is believed that the tertiary amine group of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is responsible for its biological activity. It is thought to interact with various proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of certain proteins and enzymes, as well as to inhibit the activity of certain enzymes. It has also been shown to have an anti-inflammatory effect and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and soluble in a variety of solvents. It is also non-toxic and has a low vapor pressure, making it safe to use in laboratory settings. However, tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The future of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is promising. It has potential applications in drug synthesis, as a fluorescent probe in biochemical assays, and as a ligand in metal-catalyzed reactions. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate could be used to study the mechanism of action of various proteins and enzymes, as well as to develop new drugs.

Synthesis Methods

Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate can be synthesized using a variety of methods, including the reaction of an amine with an aldehyde, the reaction of an amine with a carboxylic acid, or the reaction of a nitrile with a carboxylic acid. The most common method is the reaction of a tertiary amine with an aldehyde. This reaction produces an intermediate that can then be reacted with a carboxylic acid to form tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate. The reaction is typically carried out in an aqueous medium at a temperature of 40-50°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate with 2-aminoethyl dimethylamine.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)azetidine-1-carboxylate", "2-aminoethyl dimethylamine" ], "Reaction": [ "Add 2-aminoethyl dimethylamine to a solution of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate in anhydrous tetrahydrofuran (THF) at room temperature.", "Stir the reaction mixture for 24 hours at room temperature.", "Quench the reaction by adding water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate as a white solid." ] }

CAS RN

1227245-63-7

Product Name

tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate

Molecular Formula

C12H25N3O2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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